2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt typically involves the oxidation of cycloheptatriene using selenium dioxide. This reaction yields tropolone, which can then be converted to its sodium salt form by neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions include various substituted tropolones and their derivatives, which have applications in different fields .
Scientific Research Applications
2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tropone: Similar in structure but lacks the hydroxyl group.
Cycloheptatriene: The parent compound from which tropolone is derived.
Tropolone: The hydroxyl derivative of tropone
Uniqueness
2-Hydroxy-2,4,6-cycloheptatrien-1-one sodium salt is unique due to its combination of aromaticity and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
42887-08-1 |
---|---|
Molecular Formula |
C7H5NaO2 |
Molecular Weight |
144.10 g/mol |
IUPAC Name |
sodium;7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/C7H6O2.Na/c8-6-4-2-1-3-5-7(6)9;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI Key |
TVJTZDVUEBDLQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)[O-].[Na+] |
Origin of Product |
United States |
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